1,3-二甲基-3-羟基氧吲哚

描述

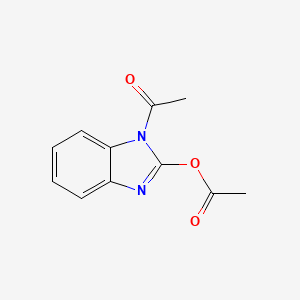

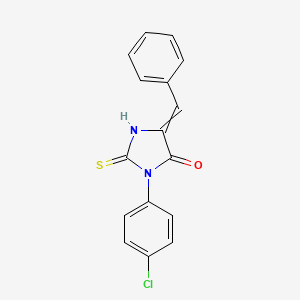

1,3-Dimethyl-3-hydroxyoxindole is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives like 1,3-Dimethyl-3-hydroxyoxindole has been a topic of interest in the chemical community . Various methods of synthesis have been investigated, including the use of readily available formaldehyde and isatins (and their imines) as the substrates . The reaction proceeds with the assistance of microwave heating in the presence of a mild base .Molecular Structure Analysis

The molecular structure of 1,3-Dimethyl-3-hydroxyoxindole can be determined using techniques such as X-ray crystallography . This technique has long been used as a powerful method to determine the three-dimensional molecular structure of small molecule compounds and biological macromolecules at atomic resolution .Chemical Reactions Analysis

1,3-Dimethyl-3-hydroxyoxindole can undergo various chemical reactions. For instance, it can participate in microwave-assisted Cannizzaro and aldol reactions of formaldehyde with isatins and their imines . Formaldehyde behaves as both a reductant (via a Cannizzaro process with isatin) and an electrophile .科学研究应用

对映选择性合成3-羟基氧吲哚存在于许多天然和生物活性分子中。Bui、Candeias 和 Barbas (2010) 的研究概述了一种有机催化方法,使用新型氧吲哚氨基氧化法合成 3-羟基氧吲哚衍生物,获得了高达 96% 的良好收率和高对映选择性 (Bui、Candeias 和 Barbas,2010)。

天然产物合成Suárez-Castillo 等人 (2006) 开发了一种氧化吲哚和氧吲哚衍生物以生成 3-羟基氧吲哚的方法,从而能够合成各种天然产物。此策略有助于实现特定天然化合物的首次全合成以及吡咯并吲哚衍生物的合成 (Suárez-Castillo 等人,2006)。

生物应用Yu 等人 (2016) 强调了氧吲哚骨架在天然产物中的普遍存在,以及它们在药物发现中被认为是优选的亚结构。由于其有希望的生物活性,几种含氧吲哚的化合物,特别是对映体富集的 3-羟基氧吲哚骨架,已进入临床试验以治疗各种疾病 (Yu、Xing、Yu 和 Liu,2016)。

抗氧化和神经保护活性Wu 等人 (2022) 描述了一种绿色方案,用于合成 3-烷基-3-羟基氧吲哚,这是一种以抗氧化、神经保护、抗癌和抗 HIV 活性而闻名的氧吲哚产品亚类。这种合成是通过氧吲哚的 α-烷基化-α-羟基化实现的,无需过渡金属催化剂 (Wu 等人,2022)。

用于药物化学的不对称合成Zhang、Zheng 和 Antilla (2011) 使用手性 VAPOL 磷酸钙证明了在药物化学中很重要的 3-羟基-2-氧吲哚的对映选择性合成。他们的方法实现了高对映选择性,代表了不对称合成领域的重要发展 (Zhang、Zheng 和 Antilla,2011)。

抗增殖和促凋亡特性Cane 等人 (2000) 探讨了内源性氧吲哚的特性,包括 5-羟基氧吲哚和靛红。他们发现 5-羟基氧吲哚以亚微摩尔浓度抑制细胞增殖,并降低细胞外信号调节蛋白激酶 (ERK) 的活性。这表明其作为抗肿瘤剂的潜在用途 (Cane、Tournaire、Barritault 和 Crumeyrolle‐Arias,2000)。

手性 3,3-二取代氧吲哚的合成Zhou 等人 (2018) 开发了 3,3-二取代氧吲哚的催化对映选择性合成,这些化合物在天然产物和药物化合物中很突出。这些方法允许制备具有显着生物活性的各种手性 3,3-二取代氧吲哚 (Zhou、Zhou 和 Zhou,2018)。

3-取代-3-氨基氧吲哚的催化合成Yu 等人 (2015) 专注于开发合成 3-取代-3-氨基氧吲哚的新策略,这是一种在天然产物和药用活性化合物中普遍存在的骨架。这项工作对于有效构建这些分子骨架具有重要意义 (Yu、Zhou、Liu 和 Zhou,2015)。

对映选择性和非对映选择性烯丙基化He 等人 (2018) 报道了一种铱催化的二氧吲哚不对称烯丙基化,实现了优异的对映选择性和良好的非对映选择性。此方法对于合成具有复杂立体中心的 3-烯丙基-3-羟基氧吲哚至关重要 (He、Wu、Tang、Huo、Sun 和 Zhang,2018)。

安全和危害

While specific safety and hazards information for 1,3-Dimethyl-3-hydroxyoxindole was not found in the retrieved papers, it’s generally recommended to use personal protective equipment as required, avoid contact with skin, eyes, or clothing, and take precautionary measures against static discharges when handling chemical substances .

未来方向

The future directions in the research of 1,3-Dimethyl-3-hydroxyoxindole and similar compounds involve the development of novel synthetic strategies to form new chemical entities in a stereoselective manner . This includes the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings . The importance of these structures for applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies, has been highlighted .

属性

IUPAC Name |

3-hydroxy-1,3-dimethylindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-10(13)7-5-3-4-6-8(7)11(2)9(10)12/h3-6,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYJEHMJKVIBOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C1=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327246 | |

| Record name | 1,3-Dimethyl-3-hydroxyoxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-3-hydroxyoxindole | |

CAS RN |

54279-13-9 | |

| Record name | 1,3-Dimethyl-3-hydroxyoxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Imidazo[4,5-g]quinazoline](/img/structure/B3353309.png)

![1-Benzyl-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B3353363.png)